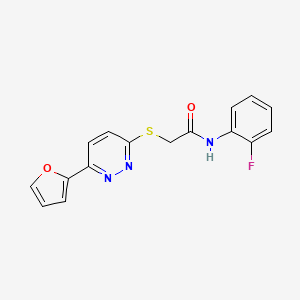

N-(2-fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

Description

The compound N-(2-fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide features a pyridazine core substituted at position 6 with a furan-2-yl group and at position 3 with a thioacetamide moiety linked to a 2-fluorophenyl ring. This structure combines a heteroaromatic pyridazine system with sulfur-based and fluorine-containing substituents, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-23-16-8-7-13(19-20-16)14-6-3-9-22-14/h1-9H,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVINHYARMDAPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorophenyl group , a furan ring , and a pyridazinyl group . Its molecular formula is , with a molecular weight of 367.4 g/mol . The compound's unique structure contributes to its biological activity, making it an interesting subject for further research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazinyl Intermediate : This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

- Coupling with Furan Ring : A palladium-catalyzed cross-coupling reaction is employed to attach the furan ring to the pyridazinyl intermediate.

- Introduction of the Fluorophenyl Group : This is accomplished via nucleophilic aromatic substitution.

- Formation of Thioamide Linkage : The final step involves the introduction of the thioamide group, which enhances the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM .

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . The specific pathways affected include modulation of signaling pathways related to cell growth and survival.

The mechanism by which this compound exerts its effects appears to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to alterations in cellular functions, contributing to its therapeutic effects .

Case Studies and Research Findings

- In Vitro Studies : In vitro evaluations have demonstrated that compounds with similar structures can significantly reduce glioma viability by inducing cell death through multiple mechanisms, including activation of the calpain/cathepsin pathway and inhibition of AKT signaling .

- Animal Models : Preclinical studies using animal models have shown promising results in terms of anti-inflammatory effects and reduced tumorigenesis, indicating potential for therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| Antimicrobial MIC (E. coli) | 0.0048 mg/mL |

| Anticancer IC50 (various lines) | Varies; significant inhibition observed |

Scientific Research Applications

N-(2-fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide, a compound with the molecular formula , has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Chemical Properties and Structure

The compound is characterized by the presence of a fluorophenyl group, a pyridazine ring, and a furan moiety, which contribute to its biological activity. The molecular weight is approximately 367.4 g/mol. Its structure can be represented as follows:

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyridazine and furan groups is believed to enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study published in the "Journal of Medicinal Chemistry," derivatives of pyridazine were tested for their cytotoxicity against breast cancer cells. The results indicated that compounds with thioacetamide functionalities showed significant inhibition of cell proliferation, suggesting that this compound may possess similar properties .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that thioamide derivatives can exhibit broad-spectrum antimicrobial effects. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Case Study: Antimicrobial Efficacy

A recent study assessed the antibacterial properties of various thioamide derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain modifications to the thioacetamide structure significantly enhanced antibacterial activity, highlighting the potential of this compound in developing new antimicrobial agents .

Material Science

Beyond biological applications, this compound's unique chemical structure makes it a candidate for use in material science, particularly in developing organic semiconductors and sensors. The presence of electron-withdrawing groups like fluorine can enhance charge transport properties.

Case Study: Organic Electronics

Research on organic field-effect transistors (OFETs) has shown that incorporating compounds with thioacetamide groups can improve device performance due to their favorable electronic properties. Studies have reported on the synthesis and characterization of thin films made from similar compounds, suggesting that this compound could be explored for such applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₇H₁₃FN₄O₂S .

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(2-fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Substitution Reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) enable nucleophilic substitution, as seen in analogous protocols for pyridazine-thioether intermediates .

- Thioacetamide Formation : Condensation of a pyridazin-3-yl thiol with 2-chloroacetamide derivatives using coupling agents like EDCI or DCC in anhydrous THF .

- Optimization : Control reaction temperature (60–80°C), monitor by TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (~80–90%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) .

Q. Q2. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons: δ 7.2–8.5 ppm (split patterns from fluorophenyl and furanyl groups).

- Thioether (-S-) adjacent methylene: δ ~4.2 ppm (singlet, integrates for 2H).

- Acetamide carbonyl: δ ~168–170 ppm in ¹³C NMR .

- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), C-F (1220–1250 cm⁻¹), and S-C (650–700 cm⁻¹) confirm functional groups .

Q. Q3. What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

- LogP and Polar Surface Area : Use software like MarvinSketch or ChemAxon to calculate XLogP (~2.6) and topological polar surface area (87.5 Ų), indicating moderate lipophilicity and solubility .

- HOMO-LUMO Analysis : Gaussian09 with B3LYP/6-31G* basis set predicts electronic properties, aiding in reactivity studies .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature, cell lines). For example, discrepancies in kinase inhibition (CK1 vs. CDK2) may arise from assay-specific buffer systems .

- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Q. Q5. What strategies are effective for analyzing structure-activity relationships (SAR) of pyridazine-thioacetamide derivatives?

Methodological Answer:

- Fragment-Based Design : Systematically modify substituents:

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) using Schrödinger’s Phase .

Q. Q6. How can crystallographic data address discrepancies in molecular conformation predictions?

Methodological Answer:

- SHELX Refinement : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to validate DFT-optimized geometries. Discrepancies in torsion angles (e.g., pyridazine-furan dihedral) highlight limitations in gas-phase computations .

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-resolution datasets affected by twinning .

Q. Q7. What methodologies quantify metabolic stability in vitro?

Methodological Answer:

- Microsomal Incubation : Incubate compound (1–10 µM) with liver microsomes (human/rat), NADPH regeneration system, and measure parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific interactions .

Data Contradiction Analysis

Q. Q8. How to interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

Methodological Answer:

- 3D Spheroid Assays : Compare IC₅₀ values in monolayer vs. spheroid cultures (e.g., HCT-116 colon cancer). Reduced efficacy in 3D models may indicate poor penetration, resolved by PEGylated nanoparticle formulations .

- Hypoxia Markers : Quantify HIF-1α levels (Western blot) to assess microenvironment-driven resistance .

Experimental Design Considerations

Q. Q9. How to design a robust SAR study integrating synthetic and computational approaches?

Methodological Answer:

- Parallel Synthesis : Use automated reactors (e.g., Chemspeed) to generate 20–30 analogs with variations in:

- R₁ : Fluorophenyl substituents (e.g., 2-F vs. 3-CF₃).

- R₂ : Pyridazine-linked heterocycles (furan, thiophene).

- In Silico Screening : Prioritize analogs with Glide docking scores ≤ −8 kcal/mol for EGFR or VEGFR-2 .

Q. Q10. What analytical workflows validate purity and stability under storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.